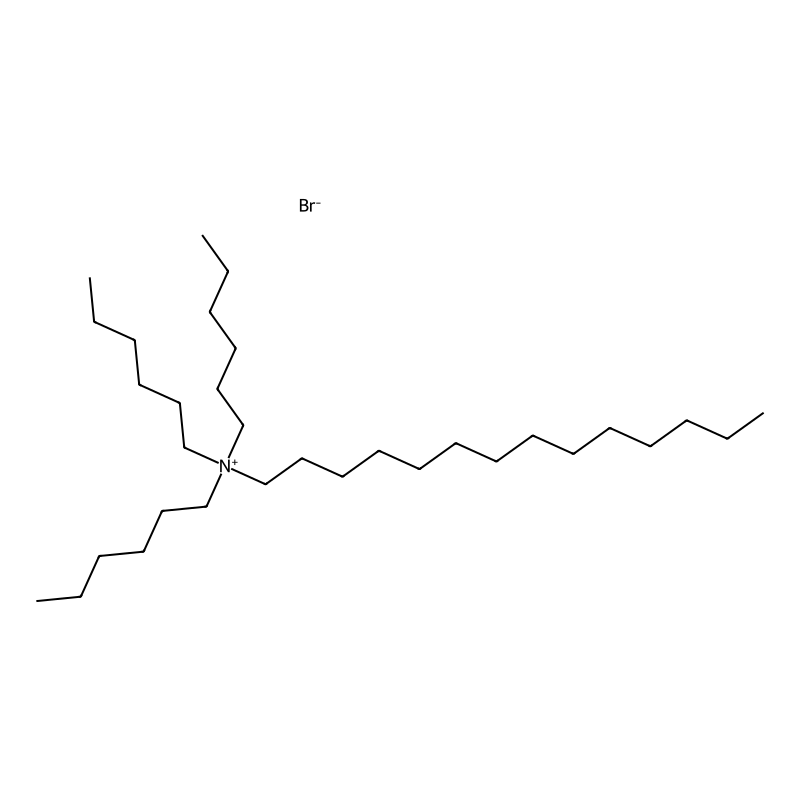

Trihexyltetradecylammonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ion-Pair Chromatography:

THTAB is employed as an ion-pairing agent in ion-pair chromatography (IPC) []. IPC is a type of chromatography that separates ionic compounds by forming ion pairs with oppositely charged molecules like THTAB. This technique enhances the separation of ionic species that might otherwise interact poorly with the stationary phase in standard chromatography.

Micelle Formation and Surfactant Studies:

THTAB exhibits surfactant properties due to its amphiphilic nature. It can self-assemble in aqueous solutions to form micelles, which are spherical structures with a hydrophobic core and a hydrophilic outer shell []. Researchers utilize THTAB in studies related to micelle formation, micellar properties, and their applications in various areas like solubilization, catalysis, and drug delivery.

Trihexyltetradecylammonium bromide is a quaternary ammonium salt consisting of a positively charged nitrogen atom bonded to three hexyl groups and one tetradecyl group, with a bromide counterion. Its chemical formula is [CH3(CH2)5]3N(CH2)13CH3Br. This compound is a white solid at room temperature and is known for its amphiphilic properties, with a hydrophilic head group and hydrophobic alkyl chains.

- Ion exchange: The bromide ion can be exchanged with other anions, allowing for the synthesis of different trihexyltetradecylammonium salts.

- Phase transfer catalysis: Due to its amphiphilic nature, this compound can act as a phase transfer catalyst, facilitating reactions between substances in immiscible phases, such as organic and aqueous solutions .

- Complexation: The quaternary ammonium cation can form complexes with various metal ions, potentially influencing the kinetics of nanoparticle formation reactions .

The synthesis of trihexyltetradecylammonium bromide can be achieved through the following methods:

- Quaternization reaction: This involves the reaction of trihexylamine with 1-bromotetradecane under appropriate conditions.

- Ion exchange: Starting with trihexyltetradecylammonium chloride, the chloride ion can be exchanged for bromide using a suitable bromide salt .

Trihexyltetradecylammonium bromide has several potential applications:

- Phase transfer catalysis: It can be used to facilitate reactions between compounds in different phases, such as organic and aqueous solutions .

- Surfactant: Its amphiphilic nature makes it useful as a surfactant in various industrial and research applications.

- Nanoparticle synthesis: It may be used in the synthesis and stabilization of nanoparticles, influencing their size and shape distributions .

- Electrochemistry: Quaternary ammonium compounds are often used in electrochemical studies and applications.

Interaction studies involving trihexyltetradecylammonium bromide may include:

- Micelle formation: Investigation of its critical micelle concentration and micelle properties in various solvents.

- Interfacial behavior: Studies on its adsorption at liquid-liquid or liquid-solid interfaces.

- Complexation with metal ions: Examination of its ability to form complexes with different metal ions and the resulting effects on reaction kinetics .

Similar Compounds

Several compounds share structural or functional similarities with trihexyltetradecylammonium bromide:

- Tetrabutylammonium bromide (TBAB): A quaternary ammonium salt commonly used as a phase transfer catalyst .

- Tetraethylammonium bromide (TEAB): Another quaternary ammonium compound used in pharmacological and physiological studies .

- Tetraoctylammonium bromide (TOAB): A phase transfer catalyst with longer alkyl chains .

- Trihexyltetradecylphosphonium bromide: A phosphonium-based ionic liquid with a similar structure but a phosphorus center instead of nitrogen .

- Cetrimonium bromide (CTAB): A quaternary ammonium compound used in cosmetics and studied for potential anticancer properties .

The industrial synthesis of trihexyltetradecylammonium bromide follows the well-established Menshutkin reaction pathway, a bimolecular nucleophilic substitution mechanism that has been extensively studied and optimized for large-scale production [1] [2]. This quaternary ammonium salt is produced through the reaction of trihexylamine with tetradecyl bromide, proceeding via a direct displacement mechanism [1] [3].

The industrial synthesis typically employs continuous reactor systems to achieve optimal heat and mass transfer characteristics required for this highly exothermic reaction [4] [5]. The reaction follows the general equation where trihexylamine acts as the nucleophile attacking the electrophilic carbon center of tetradecyl bromide, resulting in simultaneous carbon-halide bond breaking and carbon-nitrogen bond formation [1] [3].

Process parameters for industrial production include elevated temperatures ranging from 120°C to 350°C, with optimal conditions typically maintained between 140°C to 300°C [5]. These elevated temperatures are necessary to overcome the activation energy barrier while maintaining economically viable reaction rates [5]. The reaction pressure is controlled between 1 to 100 kilograms per square centimeter, with preferred operating ranges of 2 to 20 kilograms per square centimeter [5].

Industrial facilities utilize continuous pipe reactor systems to manage the exothermic nature of the quaternization reaction [5]. The reactants are continuously fed at controlled ratios, with excess amine typically employed to drive the reaction to completion and minimize unreacted alkyl halide residues [5]. The residence time in industrial reactors is carefully optimized to achieve conversion rates exceeding 95% while preventing thermal degradation of the product [5].

Heat management represents a critical aspect of industrial synthesis protocols. The reaction releases significant energy, with heat of reaction values ranging from 86.4 to 94.8 kilojoules per mole for similar quaternary ammonium salt formations [6] [7]. Industrial systems incorporate sophisticated cooling networks and heat exchangers to maintain isothermal conditions and prevent runaway reactions [5].

Solvent selection for industrial processes prioritizes aprotic polar solvents that enhance the nucleophilicity of the tertiary amine while providing adequate heat capacity [4]. Common industrial solvents include acetonitrile, dimethylformamide, and acetone, which offer dielectric constants favorable for stabilizing the charged transition state [1]. The choice of solvent significantly impacts both reaction kinetics and downstream purification requirements [4].

Laboratory-Scale Preparation Techniques

Laboratory synthesis of trihexyltetradecylammonium bromide employs modified Menshutkin reaction protocols optimized for smaller scale operations and precise analytical characterization [8] [9]. The standard laboratory procedure involves dissolving trihexylamine in an appropriate polar aprotic solvent, followed by dropwise addition of tetradecyl bromide under controlled temperature conditions [10] [8].

A typical laboratory synthesis begins with 10.0 millimoles of trihexylamine dissolved in 2.5 milliliters of chloroform or acetonitrile as the reaction medium [8]. The reaction mixture is maintained at temperatures between 50°C to 55°C in the presence of butylated hydroxytoluene as a stabilizing agent to prevent oxidative side reactions [8]. Tetradecyl bromide (10.0 millimoles) is added dropwise over a period of 30 minutes to ensure controlled heat evolution and minimize local temperature gradients [8].

The reaction typically requires 24 hours for completion at laboratory scale, with reaction progress monitored using proton nuclear magnetic resonance spectroscopy [8] [9]. Sampling protocols involve withdrawing small aliquots at regular intervals, which are immediately quenched with sulfuric acid to protonate unreacted tertiary amine and halt further reaction [4].

Laboratory purification procedures employ precipitation techniques using appropriate anti-solvents. The crude reaction mixture is treated with ethanol followed by washing with hexane to remove unreacted starting materials and by-products [8]. The product typically precipitates as a fine white powder, which is collected by vacuum filtration and washed extensively with hexane [8].

Alternative laboratory methods utilize different solvent systems based on the specific analytical requirements. For reactions requiring high purity products, dichloromethane-water extraction systems are employed, where the product partitions into the aqueous phase due to its ionic nature [10]. The aqueous phase is then concentrated under reduced pressure to obtain the pure quaternary ammonium salt [10].

Small-scale pressurized batch reactions are feasible for laboratory synthesis, utilizing high-pressure vessels to accommodate volatile solvents and elevated temperatures [11]. Safety considerations for laboratory synthesis include proper ventilation systems due to the use of alkyl halides and appropriate personal protective equipment [11].

Temperature control in laboratory reactors is achieved using thermostatic baths or heating mantles with precise temperature controllers [4]. The exothermic nature of the reaction requires careful monitoring, particularly during the initial stages when reaction rates are highest [4].

Purification and Quality Control Standards

Purification of trihexyltetradecylammonium bromide requires specialized techniques due to its hygroscopic nature and high solubility in polar solvents [12] [13]. The primary purification method involves recrystallization from appropriate solvent systems that balance solubility characteristics with impurity rejection [14] [15].

Recrystallization procedures typically employ acetone-hexane solvent pairs, where the crude product is dissolved in the minimum volume of acetone at elevated temperature, followed by gradual addition of hexane until incipient precipitation occurs [8] [15]. The mixture is then cooled slowly to room temperature and subsequently to 4°C to maximize crystal formation and minimize occlusion of impurities [14].

Crystal morphology control during recrystallization is achieved through controlled nucleation and growth processes [14]. Stirring intensity significantly influences crystal size distribution and surface area characteristics. Optimal stirring speeds of approximately 200 revolutions per minute have been shown to minimize agglomeration effects while promoting uniform crystal development [14].

Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity levels exceeding 99.0% as determined by non-aqueous titration methods [16]. Each recrystallization cycle typically removes 2-5% of remaining impurities, with diminishing returns observed after the third cycle [15].

Ion exchange purification represents an alternative approach for high-purity applications [17]. Quaternary ammonium compounds are loaded onto strong acid cation exchange resins, followed by selective elution using graduated salt solutions [17]. This method effectively removes trace metal impurities and residual organic bases [17].

Analytical characterization for quality control employs multiple complementary techniques [9] [18]. Proton nuclear magnetic resonance spectroscopy serves as the primary identity confirmation method, with characteristic chemical shifts for the quaternary nitrogen environment and alkyl chain protons providing structural verification [18] [19].

High-performance liquid chromatography with tandem mass spectrometry provides quantitative purity analysis with detection limits below 10 micrograms per liter [20] [21]. The analytical method employs reversed-phase chromatography with acetonitrile-ammonium formate mobile phases and electrospray ionization mass spectrometry detection [20] [21].

Elemental analysis confirms the stoichiometric composition, with acceptance criteria typically requiring carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values [12]. Halide content is determined by potentiometric titration with silver nitrate solution [22].

Thermal analysis using differential scanning calorimetry characterizes melting point and thermal stability [7]. Pure trihexyltetradecylammonium bromide exhibits a sharp melting endotherm, with decomposition onset temperatures exceeding 200°C [7]. Thermal gravimetric analysis quantifies moisture content and thermal decomposition pathways [7].

Hygroscopicity testing determines moisture uptake characteristics under controlled humidity conditions [16]. Quality control specifications typically limit water content to less than 0.5% by weight as determined by Karl Fischer titration [12]. Storage stability studies under accelerated conditions evaluate long-term product integrity [16].

Residual solvent analysis by gas chromatography ensures compliance with pharmaceutical residual solvent limits [16]. Typical specifications require residual chloroform below 60 parts per million and residual acetone below 5000 parts per million [16].